N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine
Brand Name: Vulcanchem
CAS No.: 1352999-54-2
VCID: VC2846424
InChI: InChI=1S/C11H12N2O2S/c1-7-4-3-5-8-10(7)12-11(16-8)13(2)6-9(14)15/h3-5H,6H2,1-2H3,(H,14,15)
SMILES: CC1=C2C(=CC=C1)SC(=N2)N(C)CC(=O)O
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29 g/mol

N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine

CAS No.: 1352999-54-2

Cat. No.: VC2846424

Molecular Formula: C11H12N2O2S

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine - 1352999-54-2

Specification

CAS No. 1352999-54-2
Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
IUPAC Name 2-[methyl-(4-methyl-1,3-benzothiazol-2-yl)amino]acetic acid
Standard InChI InChI=1S/C11H12N2O2S/c1-7-4-3-5-8-10(7)12-11(16-8)13(2)6-9(14)15/h3-5H,6H2,1-2H3,(H,14,15)
Standard InChI Key PIJQMJLUXFEBML-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)N(C)CC(=O)O
Canonical SMILES CC1=C2C(=CC=C1)SC(=N2)N(C)CC(=O)O

Introduction

Physicochemical Properties

Structural Information

The molecular structure of N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine can be represented as follows:

PropertyValue
Molecular FormulaC11H12N2O2S
Molecular WeightApproximately 236.29 g/mol
IUPAC Name2-[methyl-(4-methyl-1,3-benzothiazol-2-yl)amino]acetic acid
Functional GroupsBenzothiazole, tertiary amine, carboxylic acid

Physical Properties

Based on the properties of similar compounds, N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine is expected to be a crystalline solid at room temperature. The compound likely exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water. The presence of the carboxylic acid group may allow for increased solubility under basic conditions due to salt formation.

Structural Comparison

The structural features of N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine can be compared with related compounds:

Compound4-Position SubstituentMolecular Weight (g/mol)
N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycineMethyl~236.29
N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycineMethylthio268.4
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycineTrifluoromethyl290.26
N-Methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycineMethylsulfonyl~300.3

Synthesis and Preparation Methods

Reaction Conditions

Based on information about similar compounds, the synthesis would typically require:

  • Controlled temperature (likely between 60-120°C)

  • Appropriate solvents (e.g., DMF, acetonitrile)

  • Catalysts for specific reaction steps

  • Purification through crystallization or chromatography

Biological Activities and Applications

Biological ActivityMechanism/TargetEvidence from Similar Compounds
AntimicrobialInteraction with microbial cell componentsBenzothiazole derivatives have shown inhibitory effects against various microbial strains
Anti-inflammatoryInhibition of pro-inflammatory cytokinesResearch indicates benzothiazole derivatives can modulate inflammatory responses
AnticancerInhibition of cancer cell growth pathwaysBenzothiazole derivatives target specific signaling pathways involved in cell proliferation
AntiviralInteraction with viral DNA/proteinsSome benzothiazole compounds can interact with viral DNA, potentially inhibiting replication

Structure-Activity Relationships

The methyl group at the 4-position of the benzothiazole ring likely influences the compound's biological activity. Generally, substituents at this position affect:

  • Lipophilicity and membrane permeability

  • Electronic distribution within the molecule

  • Binding affinity to target proteins

  • Metabolic stability

Compared to compounds with more electronegative substituents like trifluoromethyl, the methyl group provides moderate lipophilicity without strong electron-withdrawing effects, potentially resulting in a different biological activity profile.

Chemical Reactivity

Predicted Reactions

N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine is expected to undergo several types of reactions:

  • Acid-base reactions via the carboxylic acid group

  • Esterification of the carboxylic acid

  • Oxidation of the sulfur in the benzothiazole ring

  • Electrophilic aromatic substitution on the benzene ring (though moderated by the existing substituents)

Stability Considerations

The compound is likely stable under standard laboratory conditions but may be sensitive to strong oxidizing agents and prolonged exposure to UV light or high temperatures. Storage recommendations would typically include:

  • Storage at controlled temperature (2-8°C)

  • Protection from light and moisture

  • Use of airtight containers

Analytical Methods

Spectroscopic Characteristics

Based on its structure, N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine would exhibit characteristic spectroscopic features:

Nuclear Magnetic Resonance (NMR)

Expected key signals in ¹H-NMR:

  • Methyl group attached to the benzothiazole ring (approximately 2.4-2.6 ppm)

  • N-methyl group (approximately 3.0-3.2 ppm)

  • Glycine CH₂ (approximately 3.8-4.2 ppm)

  • Aromatic protons (6.8-8.0 ppm)

  • Carboxylic acid proton (10-13 ppm, broad)

Mass Spectrometry

Expected molecular ion peak at m/z 236 corresponding to the molecular weight, with fragmentation patterns likely including loss of the glycine moiety and potential cleavage at the N-C bond.

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be suitable for analysis and purification, likely using reverse-phase conditions with UV detection at wavelengths characteristic of the benzothiazole chromophore.

Comparison with Related Benzothiazole Derivatives

Structural Comparison

CompoundKey Structural FeaturesPotential Impact on Properties
N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycineMethyl at 4-positionModerate lipophilicity, electron-donating
N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycineMethylthio at 4-positionIncreased lipophilicity, different electronic properties
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycineTrifluoromethyl at 4-positionHigh lipophilicity, strong electron-withdrawing, enhanced stability
N-Methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycineMethylsulfonyl at 4-positionIncreased polarity, strong electron-withdrawing

Bioactivity Comparison

The substitution pattern on the benzothiazole ring significantly influences the biological activity profile. The methyl group in N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine would confer different properties compared to the other substitutions:

  • Less electron-withdrawing than trifluoromethyl or methylsulfonyl groups

  • Smaller size than methylthio or methylsulfonyl groups

  • Different hydrogen bonding capabilities than methylsulfonyl or methylthio groups

Research Gaps and Future Directions

Identified Research Needs

Several areas require further investigation regarding N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine:

  • Development and optimization of efficient synthetic routes

  • Comprehensive physicochemical characterization

  • Evaluation of biological activities across different targets

  • Structure-activity relationship studies comparing different 4-position substituents

  • Investigation of potential applications in drug discovery

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